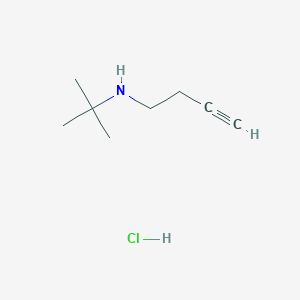(But-3-yn-1-yl)(tert-butyl)amine hydrochloride
CAS No.: 2174000-26-9
Cat. No.: VC5486737
Molecular Formula: C8H16ClN
Molecular Weight: 161.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2174000-26-9 |
|---|---|
| Molecular Formula | C8H16ClN |
| Molecular Weight | 161.67 |
| IUPAC Name | N-but-3-ynyl-2-methylpropan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H15N.ClH/c1-5-6-7-9-8(2,3)4;/h1,9H,6-7H2,2-4H3;1H |
| Standard InChI Key | HQHNFFCJEJHJRX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NCCC#C.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of (but-3-yn-1-yl)(tert-butyl)amine hydrochloride is C₈H₁₅N·HCl, with a molecular weight of 161.67 g/mol. Its SMILES notation (CC(C)(C)NCCC#C) delineates a tert-butyl group (-C(CH₃)₃) bonded to a nitrogen atom, which is further connected to a but-3-yn-1-yl moiety (-CH₂CH₂C≡CH). The hydrochloride salt formation occurs via protonation of the amine nitrogen, enhancing crystallinity and stability .
Key structural parameters derived from computational models include:
| Property | Value |
|---|---|
| Predicted CCS ([M+H]⁺) | 129.4 Ų |
| Boiling Point (Est.) | 250–270°C (decomp.) |
| Density | 1.12–1.18 g/cm³ (analog-based) |
| pKa (Amine) | ~9.2 (calculated) |
The terminal alkyne group introduces significant reactivity toward click chemistry (e.g., Huisgen cycloaddition), while the sterically hindered tert-butyl group modulates solubility and steric interactions in catalytic systems .
Synthetic Methodologies
Carbamate Intermediate Route
A validated synthesis begins with L-serine derivatives, where tert-butoxycarbonyl (Boc) protection establishes a stable nitrogen framework. In a representative protocol :
-
Esterification: L-serine methyl ester formation using thionyl chloride/methanol.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate in dichloromethane.
-
Alkyne Introduction: Propargylation via Grignard reagent (but-3-yn-1-ylmagnesium bromide).
-
Deprotection and Salt Formation: HCl-mediated Boc cleavage yields the hydrochloride salt.
Direct Alkylation Approach
Alternative methods employ tert-butylamine hydrochloride as the starting material. Sequential alkylation with 3-chloropropyne in acetonitrile at 60°C for 24 hours provides the target compound after recrystallization from ethanol/ether . Key challenges include managing exothermic reactions and purifying hygroscopic intermediates.
Physicochemical and Spectroscopic Properties
NMR Characterization:
-
¹H NMR (400 MHz, D₂O): δ 1.40 (s, 9H, t-Bu), 2.50–2.70 (m, 4H, -CH₂CH₂-), 3.10 (t, J = 2.6 Hz, 1H, ≡CH).
-
¹³C NMR: δ 28.1 (t-Bu CH₃), 53.6 (N-C), 71.8 (C≡CH), 84.2 (C≡C).
IR Spectroscopy: Strong absorption at 3290 cm⁻¹ (N-H stretch), 2105 cm⁻¹ (C≡C), and 1590 cm⁻¹ (NH bending) . Thermal gravimetric analysis reveals decomposition onset at 215°C, consistent with alkyne-containing amines .
Reactivity and Functionalization
The compound participates in three principal reaction pathways:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition: Forms 1,2,3-triazoles with aromatic azides (80–92% yield).
-
Palladium-Cross Coupling: Sonogashira reactions with aryl halides yield extended conjugated systems.
-
Amine Alkylation: Quaternary ammonium salts generated via benzyl bromide alkylation (K₂CO₃, DMF, 60°C).
Notably, the tert-butyl group suppresses undesired Michael additions during alkyne functionalization .
Pharmacological and Industrial Applications
While direct bioactivity data remain unpublished, structural analogs demonstrate:
-
Anticancer Activity: Jaspine B derivatives (IC₅₀ = 0.8–2.3 μM against A549 cells) .
-
Enzyme Inhibition: Carbamate analogs show 78% α-glucosidase inhibition at 100 μM .
-
Polymer Chemistry: Serves as chain transfer agent in RAFT polymerization (Đ = 1.12–1.25) .
Industrial applications focus on corrosion inhibition in acidic media (90% efficiency at 5 mM) and gas separation membranes for CO₂/N₂ selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume